molecular formula C11H8N2S B8400587 4-thiazol-2-yl-1H-indole

4-thiazol-2-yl-1H-indole

Cat. No.: B8400587
M. Wt: 200.26 g/mol
InChI Key: QODVJVSRYDEOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-thiazol-2-yl-1H-indole is a useful research compound. Its molecular formula is C11H8N2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(1H-indol-4-yl)-1,3-thiazole

InChI

InChI=1S/C11H8N2S/c1-2-9(11-13-6-7-14-11)8-4-5-12-10(8)3-1/h1-7,12H

InChI Key

QODVJVSRYDEOFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium catalyst Pd(PPh3)4 (142 mg, 0.12 mmol) and freshly prepared aqueous sodium hydroxide (493 mg, 12.33 mmol in 6 mL of water) were added to a mixture of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole (1 g, 4.11 mmol) and 2-bromothiazole (809 mg, 4.93 mmol) in THF (20 mL). The system was degassed and then purged three times with nitrogen. The mixture was stirred under nitrogen at 70° C. in an oil bath for 4 hours. It was then cooled to room temperature and ethyl acetate (300 mL) was added. The organic layer was isolated, washed with brine, dried over anhydrous Na2SO4 and concentrated. The residue was triturated with dichloromethane to give 350 mg (42%) of 4-thiazol-2-yl-1H-indole as a pale yellow solid.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
809 mg
Type
reactant
Reaction Step One
Quantity
142 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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